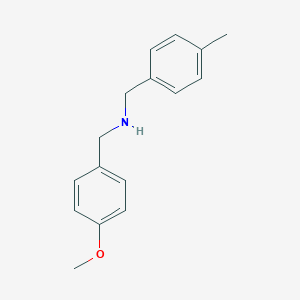

(4-Methoxy-benzyl)-(4-methyl-benzyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxybenzyl and 4-Methylbenzyl are both organic compounds. 4-Methoxybenzyl is a reagent used to protect hydroxyl groups on alcohols and phenols . It’s an organosulfur compound with the formula CH3OC6H4CH2SH . 4-Methylbenzyl, on the other hand, is a derivative of benzyl with a methyl group attached to the benzene ring.

Synthesis Analysis

The synthesis of these compounds can involve various methods. For instance, 4-Methoxybenzyl alcohol, a related compound, can be synthesized by the condensation reaction of N-(4-methoxybenzyl) thiosemicarbazide .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For example, the molecular formula of 4-Methoxybenzyl alcohol is C8H10O2 .Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For instance, 4-Methoxybenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols and phenols .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various techniques. For example, 4-Methoxybenzyl alcohol has a molecular weight of 138.164 Da .Wissenschaftliche Forschungsanwendungen

Mutagenicity and Carcinogenicity

A review of the mutagenicity of benzidine analogues, including those with methoxy, chloro, or methyl group additions, highlighted their mutagenic activity in certain strains requiring exogenous mammalian activation (S9) for activity. Most carcinogenic benzidine analogues are mutagenic, suggesting a significant role of metabolism to electrophiles that interact with DNA in carcinogenesis (Chung, Chen, & Claxton, 2006).

Pharmacological Applications

The role of amine activators in the curing parameters and toxicity of acrylic bone cements was reviewed, demonstrating the accelerating effect of tertiary aromatic amines in benzoyl peroxide/amine systems for acrylic resin curing, which is critical for biomedical applications such as denture resins or acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).

Chemical Synthesis and Reactivity

Research on the selective functionalization of saturated C-H bonds with metalloporphyrin catalysts, including C-O, C-N, and C-C bond formation, indicates the potential of such catalysts in organic synthesis, with applications ranging from hydroxylation, amination, to carbenoid insertion, demonstrating high regio-, diastereo-, or enantioselectivity (Che, Lo, Zhou, & Huang, 2011).

Environmental Impact and Toxicity

Studies on environmental effects of common sunscreen ingredients have raised concerns about the persistence and bioaccumulation of certain benzene derivatives in aquatic environments, indicating the importance of understanding the environmental fate and impact of chemically related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13-3-5-14(6-4-13)11-17-12-15-7-9-16(18-2)10-8-15/h3-10,17H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAMQTRGVKVYKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353479 |

Source

|

| Record name | (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxy-benzyl)-(4-methyl-benzyl)-amine | |

CAS RN |

197728-27-1 |

Source

|

| Record name | (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)

![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)